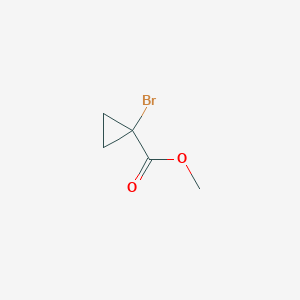

Methyl 1-Bromocyclopropanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-bromocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-8-4(7)5(6)2-3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESWQIUWQHUEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679274 | |

| Record name | Methyl 1-bromocyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96999-01-8 | |

| Record name | Methyl 1-bromocyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-bromocyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 1-Bromocyclopropanecarboxylate

Foreword: The Strategic Value of a Strained Ring

In the landscape of modern drug discovery and materials science, the cyclopropyl moiety stands out as a "privileged scaffold." Its inherent ring strain imparts unique conformational rigidity and electronic properties, making it a powerful tool for modulating the bioactivity, metabolic stability, and physicochemical profiles of parent molecules. Methyl 1-bromocyclopropanecarboxylate is a key bifunctional building block that provides direct access to this valuable motif. As a compact structure bearing both an electrophilic bromine atom and a nucleophilically-receptive ester, it serves as a versatile linchpin in complex molecular architectures.

This guide provides an in-depth exploration of the synthesis of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles. We will examine the strategic decisions behind precursor synthesis, the mechanics of esterification, and the practical considerations for purification and handling, equipping researchers with the knowledge to confidently and safely incorporate this vital reagent into their synthetic programs.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of effective synthesis and characterization. This compound is a colorless to pale yellow liquid with limited water solubility but good solubility in common organic solvents like ethanol and ether.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 96999-01-8 | [1] |

| Molecular Formula | C₅H₇BrO₂ | |

| Molar Mass | 179.01 g/mol | [3] |

| Boiling Point | ~151 °C | |

| Density | ~1.727 g/cm³ | [1] |

| Appearance | Colorless to slightly yellow liquid | [1][2] |

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized product.

Table 2: Key Spectroscopic Data for Product Verification

| Spectroscopy | Expected Characteristics | Source |

| Infrared (IR) | Strong C=O stretch (ester) ~1730 cm⁻¹; C-Br stretch ~600-700 cm⁻¹ | [4] |

| ¹H NMR | Singlet for -OCH₃ protons ~3.7 ppm; Diastereotopic multiplets for cyclopropyl CH₂ protons ~1.2-1.8 ppm. | [5] |

| ¹³C NMR | Carbonyl carbon ~170 ppm; Quaternary cyclopropyl carbon (C-Br) ~30-40 ppm; -OCH₃ carbon ~53 ppm; CH₂ cyclopropyl carbons ~20-25 ppm. | [5] |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z ~178/180 (reflecting ⁷⁹Br/⁸¹Br isotopes). | [3] |

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached as a two-stage process. This strategy allows for the isolation and purification of a key intermediate, ensuring a higher quality final product.

-

Stage 1: Synthesis of 1-Bromocyclopropanecarboxylic Acid : This is the critical step where the bromine atom is introduced onto the cyclopropane ring. The most robust method is a variation of the Hunsdiecker reaction, which facilitates a bromodecarboxylation.

-

Stage 2: Fischer-Speier Esterification : The synthesized carboxylic acid precursor is then converted to its methyl ester via a classic acid-catalyzed reaction with methanol.

Stage 1 Protocol: Synthesis of 1-Bromocyclopropanecarboxylic Acid

The introduction of a bromine atom at the tertiary carbon of cyclopropanecarboxylic acid is achieved via a radical pathway. The Hunsdiecker reaction, which traditionally converts silver salts of carboxylic acids into alkyl halides, is the foundational principle.[6][7] A more practical modification, known as the Christol-Firth modification, uses the free carboxylic acid with mercuric oxide (HgO) and bromine, avoiding the need to prepare and handle the often-sensitive silver salt.[8]

Reaction Mechanism: Hunsdiecker-type Bromination

The reaction proceeds through a free-radical chain mechanism. The key is the formation of an unstable acyl hypobromite intermediate, which undergoes homolytic cleavage and subsequent decarboxylation.

Detailed Experimental Protocol

Safety First: This procedure involves bromine, a highly corrosive and toxic substance, and mercury compounds. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[9][10]

Table 3: Reagents and Materials for Stage 1

| Reagent | MW ( g/mol ) | Amount (moles) | Mass/Volume | Notes |

| Cyclopropanecarboxylic acid | 86.09 | 0.25 | 21.5 g | Ensure it is dry. |

| Red Mercuric Oxide (HgO) | 216.59 | 0.125 | 27.5 g | Use high purity grade. |

| Bromine (Br₂) | 159.81 | 0.25 | 13 mL (40 g) | Handle with extreme care. |

| Carbon Tetrachloride (CCl₄) | 153.82 | - | ~100 mL | Anhydrous solvent. |

Procedure:

-

Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction.

-

Initial Charge: To the flask, add cyclopropanecarboxylic acid (21.5 g, 0.25 mol), red mercuric oxide (27.5 g, 0.125 mol), and 60 mL of anhydrous carbon tetrachloride.

-

Reaction Initiation: Begin stirring the suspension. In the dropping funnel, place bromine (13 mL, 0.25 mol) dissolved in 40 mL of anhydrous carbon tetrachloride.

-

Controlled Addition: Add the bromine solution dropwise to the stirred suspension over approximately 60-90 minutes. The reaction is exothermic; maintain the internal temperature between 30-35°C using a water bath to prevent excessive heat generation.[11]

-

Scientist's Note: The gradual addition of bromine is critical. A rapid addition can lead to an uncontrolled exotherm and the formation of side products. The red color of bromine should dissipate as it reacts.

-

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature until the evolution of carbon dioxide gas ceases (typically 2-3 hours). The disappearance of the red/brown bromine color and the formation of a pale precipitate (mercuric bromide) are indicators of reaction progression.

-

Work-up: Cool the reaction mixture in an ice-water bath. Filter the mixture to remove the precipitated mercuric bromide. Wash the filter cake with small portions of fresh carbon tetrachloride.

-

Solvent Removal: Combine the filtrates and remove the carbon tetrachloride solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 1-bromocyclopropanecarboxylic acid can be purified by vacuum distillation or recrystallization to yield the final precursor for the next stage.

Stage 2 Protocol: Fischer-Speier Esterification

This classic reaction converts the carboxylic acid into its corresponding methyl ester using an excess of methanol as both a reagent and a solvent, with a strong acid catalyst.[12] The reaction is an equilibrium process; therefore, using a large excess of the alcohol helps drive the reaction toward the product side, in accordance with Le Châtelier's principle.[13]

Reaction Mechanism: Acid-Catalyzed Esterification

The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack from the alcohol, a series of proton transfers, and finally, the elimination of a water molecule to yield the ester.[14]

Detailed Experimental Protocol

Table 4: Reagents and Materials for Stage 2

| Reagent | MW ( g/mol ) | Amount (moles) | Mass/Volume | Notes |

| 1-Bromocyclopropanecarboxylic acid | 164.99 | 0.1 | 16.5 g | From Stage 1. |

| Methanol (MeOH) | 32.04 | - | 150 mL | Anhydrous, serves as reagent and solvent. |

| Sulfuric Acid (H₂SO₄) | 98.08 | Catalytic | 1-2 mL | Concentrated, acts as catalyst. |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed | For neutralization. |

| Diethyl Ether | - | - | As needed | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | For drying. |

Procedure:

-

Reaction Setup: In a 250 mL round-bottomed flask fitted with a reflux condenser, combine the 1-bromocyclopropanecarboxylic acid (16.5 g, 0.1 mol) and anhydrous methanol (150 mL).

-

Catalyst Addition: While gently swirling the flask, carefully add concentrated sulfuric acid (1-2 mL) dropwise.

-

Scientist's Note: The addition of concentrated sulfuric acid to methanol is highly exothermic. The acid should be added slowly and with cooling if necessary.

-

-

Reflux: Heat the mixture to reflux using a heating mantle and continue for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing 200 mL of cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Neutralization: Wash the combined organic layers sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, to remove unreacted acid and the H₂SO₄ catalyst), and finally with brine (100 mL).

-

Scientist's Note: Be cautious during the bicarbonate wash as CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of fresh diethyl ether.

-

Solvent Removal: Remove the diethyl ether solvent using a rotary evaporator.

-

Final Purification: The crude product, this compound, can be purified by vacuum distillation to obtain a clear, colorless to pale yellow liquid.

Safety and Hazard Management

This compound is a hazardous chemical that requires careful handling.[3]

-

Health Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation. Vapors may cause respiratory irritation.[3]

-

Physical Hazards: It is a flammable liquid and vapor.[3] Keep away from heat, sparks, open flames, and hot surfaces.[10][15] Use explosion-proof electrical and ventilating equipment.[10]

-

Handling: Always work in a well-ventilated chemical fume hood.[1] Wear appropriate PPE, including chemical safety goggles, gloves, and protective clothing.[9][15] Ensure that an eyewash station and safety shower are readily accessible.[15]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[9][16] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[15]

Conclusion

The synthesis of this compound via a two-stage approach involving a Hunsdiecker-type bromination followed by Fischer esterification is a reliable and scalable method. By understanding the mechanistic underpinnings of each step—the radical nature of the bromination and the equilibrium dynamics of the esterification—researchers can optimize reaction conditions and troubleshoot effectively. Careful adherence to safety protocols is paramount due to the hazardous nature of the reagents and the final product. Mastery of this synthesis provides the chemical community with consistent access to a high-value building block, paving the way for innovations in medicine and materials science.

References

-

1-Bromocyclopropanecarboxylic acid methyl ester - ChemBK. (2024). ChemBK. [Link]

-

SAFETY DATA SHEET - Chem Service (1-Bromo-2-methylpropane). (2017). Chem Service. [Link]

-

This compound | C5H7BrO2. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

This compound - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Bromocyclopropane - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Hunsdiecker reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Hunsdiecker Reaction - BYJU'S. (n.d.). BYJU'S. Retrieved from [Link]

-

Hunsdiecker Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS. (n.d.). AdiChemistry. Retrieved from [Link]

-

Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved from [Link]

-

1-bromocyclopropanecarboxylic acid. (n.d.). ChemSynthesis. Retrieved from [Link]

-

This compound | CAS#:96999-01-8. (n.d.). Chemsrc. Retrieved from [Link]

-

Synthesis of Cyclopropanecarboxylic Acid. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

- Preparation method of methyl cyclopropanecarboxylate. (n.d.). Google Patents.

-

Reaction of methyl 1-bromocycloalkanecarboxylates with zinc and benzoin. (2014). SciSpace. [Link]

-

Reaction of methyl 1-bromocyclopentane-1-carboxylate with zinc and 3-aryl-2-cyanoprop-2-enamides. (n.d.). ResearchGate. Retrieved from [Link]

- Method for preparing 1-methyl cyclopropane carboxylic acid. (n.d.). Google Patents.

-

Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (2018). National Institutes of Health. [Link]

-

esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

-

Preparation of Esters. (n.d.). University of Calgary. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

-

Experiment 10: Fischer Esterification. (n.d.). Thompson Rivers University. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 96999-01-8: this compound [cymitquimica.com]

- 3. This compound | C5H7BrO2 | CID 50998418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 96999-01-8|this compound|BLD Pharm [bldpharm.com]

- 6. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. adichemistry.com [adichemistry.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.chemservice.com [cdn.chemservice.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. athabascau.ca [athabascau.ca]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

Methyl 1-Bromocyclopropanecarboxylate physical and chemical properties

An In-Depth Technical Guide to Methyl 1-Bromocyclopropanecarboxylate for Advanced Research and Development

Introduction: The Strategic Value of a Strained Ring

This compound is a cornerstone building block for chemists at the forefront of pharmaceutical and agrochemical design. Its deceptively simple structure, featuring a highly strained three-membered ring appended with both a bromine atom and a methyl ester, offers a unique combination of conformational rigidity and versatile reactivity. The cyclopropane motif is a highly sought-after scaffold in modern medicinal chemistry, prized for its ability to act as a "bioisostere" for phenyl rings or gem-dimethyl groups, often leading to improved metabolic stability, reduced off-target toxicity, and optimized binding geometries. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of this compound, its synthetic utility, and the critical protocols for its safe and effective use.

Section 1: Core Physicochemical and Spectroscopic Profile

A precise understanding of a reagent's physical properties is fundamental to its effective application in synthesis, from reaction setup to purification.

Identifiers and Chemical Structure

| Identifier | Value | Source |

| IUPAC Name | methyl 1-bromocyclopropane-1-carboxylate | [1] |

| CAS Number | 96999-01-8 | [1][2][3] |

| Molecular Formula | C₅H₇BrO₂ | [1][2] |

| Molecular Weight | 179.01 g/mol | [1][2] |

| InChIKey | RESWQIUWQHUEAW-UHFFFAOYSA-N | [4] |

| SMILES | COC(=O)C1(CC1)Br | [1] |

Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic odor.[1] As is common for specialized reagents, some physical constants reported in the literature and by commercial suppliers show slight variations.

| Property | Value(s) | Source(s) |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Density | ~1.46 g/cm³ to 1.727 g/cm³ | [4][5] |

| Boiling Point | ~107-111 °C or 151 °C | [4][5] |

| Flash Point | 45 °C | [4][5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1][5] |

Causality Insight: The limited water solubility is a direct consequence of the hydrophobic cyclopropane ring and the methyl ester group, which dominate the molecule's character over the polar carbonyl. The discrepancies in reported boiling points and densities may arise from different measurement conditions (e.g., pressure) or purity levels of the samples.

Spectroscopic Signature for Quality Control

Spectroscopic analysis is non-negotiable for verifying the identity and purity of the starting material, preventing costly downstream failures.

-

¹H NMR: The proton NMR spectrum is expected to show two key signals: a singlet around 3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃), and a complex multiplet pattern for the four protons on the cyclopropane ring (-CH₂CH₂-). The integration ratio of these signals should be 3:4.

-

¹³C NMR: The carbon spectrum will reveal the quaternary carbon attached to the bromine, the two equivalent methylene carbons of the ring, the methyl carbon of the ester, and the distinct carbonyl carbon (C=O).

-

Infrared (IR) Spectroscopy: A prominent, sharp absorption band is expected in the range of 1720-1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the ester functional group.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity (M and M+2) corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Caption: Molecular structure of this compound.

Section 2: Chemical Reactivity and Synthetic Logic

The synthetic power of this compound stems from two primary features: the ring strain of the cyclopropane and the electrophilic carbon atom bonded to the bromine.

-

Nucleophilic Substitution: The carbon atom bearing the bromine is highly susceptible to attack by a wide range of nucleophiles. This is the most common transformation, allowing for the introduction of diverse functionalities such as amines, thiols, azides, and cyanides. This reaction is the gateway to creating more complex cyclopropane-containing building blocks.[1]

-

Ring Strain Dynamics: The inherent strain energy of the cyclopropane ring (~27 kcal/mol) makes it behave somewhat like a π-bond. Under certain conditions, particularly with transition metals or radical initiators, ring-opening reactions can occur, providing access to linear aliphatic chains with defined stereochemistry.

-

Cross-Coupling Reactions: While less common than substitution, the C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the direct formation of carbon-carbon bonds at the quaternary center.[6]

Caption: Key reaction pathways for this compound.

Section 3: Application in Drug Discovery - A Case Study Context

The cyclopropane moiety is a privileged scaffold in drug design. Its rigid nature helps to lock a molecule into a specific conformation, which can enhance binding affinity to a biological target and improve selectivity. This compound serves as a key precursor for introducing this valuable motif.

A prominent example of a drug containing a functionalized cyclopropane core is Montelukast (Singulair®), a widely prescribed leukotriene receptor antagonist for the treatment of asthma and allergies. The synthesis of Montelukast requires a key intermediate, methyl 1-(mercaptomethyl)cyclopropaneacetate.[7] While not a direct one-step reaction, this compound is an ideal starting material for efficiently producing this type of intermediate. The C-Br bond can be readily displaced by a protected thiol source (e.g., sodium thiomethoxide followed by demethylation or using a protected thiol) via a standard Sₙ2 reaction, demonstrating the direct strategic link between this bromo-ester and the synthesis of complex, high-value active pharmaceutical ingredients (APIs).

Section 4: Experimental Protocols

Trustworthy protocols are self-validating. The following procedures are described with an emphasis on the rationale behind each step.

Protocol 1: General Nucleophilic Substitution (Example: Thiol Introduction)

This protocol outlines a general procedure for displacing the bromide with a thiol, a key step towards intermediates like those used in the synthesis of Montelukast.

Objective: To synthesize Methyl 1-(acetylthio)cyclopropanecarboxylate.

Materials:

-

This compound (1.0 eq)

-

Potassium thioacetate (1.2 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium thioacetate.

-

Rationale: An inert atmosphere prevents oxidation of the thiol and reaction with atmospheric moisture. Flame-drying removes adsorbed water from the glassware.

-

-

Solvent and Reagent Addition: Add anhydrous DMF to dissolve the potassium thioacetate. Stir the solution and add this compound dropwise at room temperature.

-

Rationale: DMF is an excellent polar aprotic solvent that promotes Sₙ2 reactions by solvating the cation (K⁺) while leaving the nucleophile (thioacetate anion) highly reactive.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: TLC provides a rapid, qualitative assessment of the reaction's completion, preventing unnecessary heating or extended reaction times that could lead to side products.

-

-

Workup - Quenching: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Rationale: This step partitions the organic product into the ethyl acetate layer and removes the highly polar DMF and inorganic salts into the aqueous layer.

-

-

Workup - Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.

-

Rationale: The bicarbonate wash neutralizes any acidic impurities. The brine wash helps to remove residual water from the organic layer before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Complete removal of water is crucial before solvent evaporation to prevent hydrolysis of the ester.

-

-

Purification: Purify the resulting crude oil via column chromatography on silica gel to yield the pure product.

-

Rationale: Column chromatography separates the desired product from unreacted starting materials and non-polar impurities, ensuring high purity for subsequent steps.

-

Protocol 2: Synthesis of this compound

The following is a generalized representation of a common synthetic route.[5]

Caption: A generalized synthetic workflow for the title compound.

Section 5: Safety, Handling, and Storage

This compound is a reactive chemical and must be handled with appropriate precautions.

GHS Hazard Information[1][4]

| Pictogram(s) | Hazard Class | Statement |

| Flame, Exclamation Mark | Flammable Liquid (Cat. 3) | H226: Flammable liquid and vapor |

| Exclamation Mark | Acute Toxicity, Oral (Cat. 4) | H302: Harmful if swallowed |

| Exclamation Mark | Skin Irritation (Cat. 2) | H315: Causes skin irritation |

| Exclamation Mark | Eye Irritation (Cat. 2) | H319: Causes serious eye irritation |

| Exclamation Mark | STOT SE (Cat. 3) | H335: May cause respiratory irritation |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.

-

Skin Protection: Wear nitrile or neoprene gloves. A flame-retardant lab coat is required.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Use spark-proof tools and avoid sources of ignition such as open flames and hot surfaces. Ground all containers and transfer equipment to prevent static discharge.[7]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. The recommended storage temperature is between 2-8°C.[4][5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.

Conclusion

This compound is more than just a simple reagent; it is a strategic tool for molecular design. Its unique combination of a strained ring and a versatile reactive handle provides chemists with a reliable and efficient means to introduce the valuable cyclopropane motif into complex molecules. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in the synthesis of next-generation pharmaceuticals and other high-value chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 1-Bromocyclopropanecarboxylic acid methyl ester. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2009). US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.

- Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

Sources

- 1. CAS 96999-01-8: this compound [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 96999-01-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Methyll-bromo-cyclopropanecarboxylate | 96999-01-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound [myskinrecipes.com]

- 7. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 1-bromocyclopropanecarboxylate (CAS Number 96999-01-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-bromocyclopropanecarboxylate, with CAS number 96999-01-8, is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its strained cyclopropane ring and the presence of a bromine atom and a methyl ester group offer a unique combination of reactivity and functionality. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, its key applications in organic reactions, particularly the Reformatsky reaction, and a curated list of reliable suppliers. The discussion is tailored for professionals in drug discovery and development, highlighting the compound's potential as a valuable building block for the introduction of the cyclopropane motif into complex molecules.

Introduction

The cyclopropane ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug molecules to enhance potency, modulate conformation, and improve metabolic stability.[1] this compound serves as a key reagent for introducing this valuable moiety. The inherent ring strain of the cyclopropane ring and the electrophilic nature of the carbon bearing the bromine atom make this compound highly reactive towards nucleophilic substitution and organometallic reactions.[2] This guide aims to be a comprehensive resource for researchers utilizing this building block in their synthetic endeavors.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinctive odor.[3] It is soluble in common organic solvents such as ethanol and ether but has limited solubility in water.[2]

| Property | Value | Source(s) |

| CAS Number | 96999-01-8 | [3][4] |

| Molecular Formula | C₅H₇BrO₂ | [3][4] |

| Molecular Weight | 179.01 g/mol | [4] |

| IUPAC Name | methyl 1-bromocyclopropane-1-carboxylate | [4] |

| Boiling Point | 151 °C | [5] |

| Density | 1.727 g/cm³ | [5] |

| Flash Point | 45 °C | [5] |

| Appearance | Colorless to light yellow liquid | [3][5] |

| InChI Key | RESWQIUWQHUEAW-UHFFFAOYSA-N | [4] |

| SMILES | COC(=O)C1(Br)CC1 | [5] |

| Storage | 2-8°C, sealed in a dry environment | [5] |

Synthesis of this compound

While several synthetic routes to cyclopropane derivatives exist, a common laboratory-scale synthesis of this compound can be adapted from established procedures for similar compounds. A generalized approach involves the cyclopropanation of a suitable olefin followed by bromination. A more direct, albeit multi-step, conceptual pathway starts from 1,3-propanediol.[3]

Conceptual Synthetic Pathway:

Caption: Conceptual synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized representation and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of 1-Bromopropanol from 1,3-Propanediol [3]

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charge the flask with 1,3-propanediol.

-

Slowly add hydrobromic acid (HBr) to the flask while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling to room temperature, perform a standard aqueous workup, including extraction with a suitable organic solvent (e.g., diethyl ether) and washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromopropanol.

-

Purify the product by distillation.

Step 2: Formation of Methyl 1-bromo-cyclopropyl hydroxyformate [3]

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 1-bromopropanol in a suitable anhydrous solvent.

-

Add methyl bicarbonate to the solution.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

The reaction progress should be monitored by an appropriate analytical technique.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate.

Step 3: Cyclization to this compound [3]

-

Dissolve the crude Methyl 1-bromo-cyclopropyl hydroxyformate in a suitable solvent.

-

Treat the solution with a base to induce cyclization. The choice of base and reaction conditions will be critical for optimizing the yield.

-

After the reaction is complete, neutralize the mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.

-

The final product, this compound, can be purified by vacuum distillation.

Mechanism of Action and Key Applications in Organic Synthesis

The synthetic utility of this compound stems from the unique reactivity of the 1-bromo-1-carbomethoxy-cyclopropane system. The high s-character of the C-Br bond and the inherent strain of the three-membered ring facilitate cleavage of the C-Br bond, making it an excellent precursor for nucleophilic substitution and the formation of organometallic reagents.

The Reformatsky Reaction

A primary application of this compound is in the Reformatsky reaction , where it reacts with zinc metal to form a thermally stable organozinc intermediate, often referred to as a Reformatsky enolate.[6][7] This enolate is a soft nucleophile that readily adds to the carbonyl group of aldehydes and ketones to form β-hydroxy esters.[8][9]

Reaction Mechanism:

Caption: Generalized mechanism of the Reformatsky reaction.

Experimental Protocol: A Generalized Reformatsky Reaction

This is a general procedure and requires optimization for specific substrates.

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, add zinc dust. Activate the zinc by stirring with a small amount of iodine in a suitable solvent (e.g., THF or toluene) until the color of the iodine disappears.[2]

-

Formation of the Reagent: To the activated zinc suspension, add a solution of this compound (1.0 eq) in the same solvent dropwise via the dropping funnel. The reaction is often initiated by gentle heating.

-

Addition of the Carbonyl Compound: Once the formation of the organozinc reagent is evident (e.g., by a color change or consumption of the starting material as monitored by TLC/GC), a solution of the aldehyde or ketone (1.0 eq) in the same solvent is added dropwise at a temperature that controls the exothermic reaction.

-

Reaction Completion and Workup: The reaction mixture is stirred until completion. It is then cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude β-hydroxy ester can be purified by column chromatography on silica gel.

Other Synthetic Applications

Beyond the Reformatsky reaction, this compound can be employed in various other transformations, including:

-

Nucleophilic Substitution Reactions: The bromine atom can be displaced by a variety of nucleophiles to introduce different functional groups at the C1 position of the cyclopropane ring.

-

Cross-Coupling Reactions: As a substrate in palladium- or copper-catalyzed cross-coupling reactions, it can be used to form C-C, C-N, and C-O bonds.

Spectroscopic Data

Access to spectroscopic data is crucial for reaction monitoring and product characterization.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the C=O stretch of the ester at approximately 1730-1750 cm⁻¹, C-O stretching vibrations, and C-H stretching and bending frequencies of the cyclopropyl and methyl groups.[10][11] The C-Br stretch typically appears in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[12] Fragmentation patterns would likely involve the loss of the bromine atom, the methoxy group, or the entire ester functionality.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.7 ppm) and a complex multiplet for the diastereotopic methylene protons of the cyclopropane ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the quaternary carbon attached to the bromine, the methyl carbon of the ester, and the methylene carbons of the cyclopropane ring.

-

Suppliers

This compound is commercially available from a number of chemical suppliers. Researchers should always consult the supplier's specifications and safety data sheets before use.

A partial list of suppliers includes:

-

Sigma-Aldrich

-

CymitQuimica

-

ChemicalBook

-

Apollo Scientific

-

BLD Pharm

-

Alfa Chemistry

-

Santa Cruz Biotechnology

Pricing and purity may vary between suppliers, and it is advisable to request quotes and certificates of analysis.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

-

Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[4]

Always refer to the latest Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the introduction of the cyclopropane motif, which is of high interest in drug discovery. Its utility in the Reformatsky reaction and other transformations makes it a key intermediate for accessing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe use in the laboratory.

References

-

ChemBK. (2024, April 9). 1-Bromocyclopropanecarboxylic acid methyl ester. Retrieved from [Link]

-

NROChemistry. Reformatsky Reaction. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

SciSpace. (2014). Reaction of methyl 1-bromocycloalkanecarboxylates with zinc and benzoin. Retrieved from [Link]

-

Scribd. Gc-Ms. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014, July 16). Reformatsky Reaction. Retrieved from [Link]

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

- Google Patents. (2015). Method for preparing 1-methyl cyclopropane carboxylic acid.

-

Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. Retrieved from [Link]

-

Organic Syntheses. Bromocyclopropane. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for. Retrieved from [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Retrieved from [Link]

-

ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]

-

Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

-

Semantic Scholar. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Nature. (2010, February 26). Organic Solvent Solubility Data Book. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]

- Google Patents. (2008). Applied synthesis method for bromocyclobutane.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 3. 1-Bromocyclopropanecarboxylic acid methyl ester [chembk.com]

- 4. This compound | C5H7BrO2 | CID 50998418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyll-bromo-cyclopropanecarboxylate | 96999-01-8 [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Reformatsky Reaction [organic-chemistry.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chemguide.co.uk [chemguide.co.uk]

Methyl 1-Bromocyclopropanecarboxylate structural analysis and characterization

An In-Depth Technical Guide to the Structural Analysis and Characterization of Methyl 1-Bromocyclopropanecarboxylate

Introduction: The Significance of a Strained Ring

This compound is a key organic intermediate whose value lies in the unique chemical reactivity conferred by its strained three-membered ring.[1] As a functionalized cyclopropane, it serves as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The presence of a bromine atom at the quaternary carbon and a methyl ester group provides two distinct points for chemical modification, making it a powerful tool for medicinal chemists and synthesis professionals.[1] This guide offers a detailed exploration of the analytical methodologies required to confirm the structure and purity of this compound, providing researchers with the necessary framework for its confident application.

The core of this molecule features a cyclopropane ring, a methyl ester, and a bromine atom. This combination dictates its physical properties and spectroscopic signature. It typically presents as a colorless to pale yellow liquid, soluble in common organic solvents but with limited solubility in water.[1][2] Its reactivity is largely driven by the high ring strain of the cyclopropane and the electrophilic nature of the carbon bearing the bromine atom.[1]

Physicochemical and Safety Profile

A precise understanding of the compound's physical properties and hazards is fundamental to its effective and safe use in a laboratory setting.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇BrO₂ | [1][4][5] |

| Molecular Weight | 179.01 g/mol | [1][4][5] |

| CAS Number | 96999-01-8 | [2][6] |

| Appearance | Colorless to pale yellow liquid | [1][2][6] |

| Boiling Point | ~151 °C | [2][7] |

| Density | ~1.727 g/cm³ | [2][7] |

| Flash Point | ~45 °C | [2][7] |

| Solubility | Soluble in organic solvents like ethanol and ether.[1][2] | |

| Storage | 2-8°C, Refrigerator | [2][6][7] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated chemical fume hood.[8] All personnel should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Key Hazards:

-

Flammable: It is a flammable liquid and vapor.[4] Keep away from heat, sparks, and open flames.[8]

-

Toxicity: Harmful if swallowed.[4]

-

Irritant: Causes skin and serious eye irritation.[2][4] May cause respiratory irritation.[4]

Comprehensive Spectroscopic Characterization

The unambiguous identification of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Workflow for Structural Elucidation

The following workflow illustrates the logical progression from initial functional group identification to complete structural confirmation.

Caption: Integrated workflow for structural validation.

Infrared (IR) Spectroscopy

IR spectroscopy is the first line of analysis, providing rapid confirmation of key functional groups. The spectrum is characterized by the presence of a strong ester carbonyl stretch and vibrations associated with the cyclopropyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak picking on the resulting spectrum.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100 - 3000 | C-H Stretch | Cyclopropyl C-H | Characteristic of strained ring C-H bonds.[9] |

| ~1735 | C=O Stretch | Ester Carbonyl | Strong, sharp absorption confirming the ester. |

| ~1450 | CH₂ Scissoring | Cyclopropyl CH₂ | Deformation vibration of the methylene groups.[9] |

| ~1200 - 1000 | C-O Stretch | Ester C-O | Strong absorption associated with the ester linkage. |

| ~1020 | Ring Vibration | Cyclopropane Ring | Skeletal vibration characteristic of the cyclopropyl group.[9][10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping out the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 30° pulse angle with a 1-2 second relaxation delay is typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 512 or 1024) will be required.

-

DEPT (Optional but Recommended): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons. This is a self-validating step to confirm carbon assignments.

The proton NMR spectrum is simple but highly informative. The key feature is the diastereotopicity of the cyclopropane protons, which arise from the chiral center at C1 (even though the molecule is achiral overall). This results in two distinct signals for the CH₂ groups.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.75 | Singlet (s) | 3H | -OCH₃ | Protons of the methyl ester group. |

| ~1.65 - 1.75 | Multiplet (m) | 2H | -CH₂- (cis to Br) | Cyclopropyl protons cis to the bromine atom. |

| ~1.35 - 1.45 | Multiplet (m) | 2H | -CH₂- (trans to Br) | Cyclopropyl protons trans to the bromine atom, shifted upfield.[11] |

The proton-decoupled ¹³C NMR spectrum will show four distinct signals, corresponding to the five carbon atoms in the molecule (the two CH₂ carbons are equivalent due to symmetry).

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~170 | Quaternary (C) | C=O | Carbonyl carbon of the methyl ester.[12] |

| ~53 | Methyl (CH₃) | -OCH₃ | Methoxy carbon. |

| ~35 | Quaternary (C) | C-Br | Quaternary cyclopropyl carbon attached to bromine. |

| ~25 | Methylene (CH₂) | -CH₂- | The two equivalent methylene carbons of the cyclopropane ring.[13] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable structural clues through its fragmentation pattern. For a bromine-containing compound, the isotopic distribution is the most definitive feature.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a GC inlet into the mass spectrometer.

-

Ionization: Utilize a standard electron ionization (EI) energy of 70 eV. This provides reproducible fragmentation patterns.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.

-

Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern. Propose structures for the major fragment ions.

The most critical diagnostic feature in the mass spectrum is the presence of two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units.[14] This is the classic signature of a molecule containing one bromine atom, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes (~1:1 ratio).[14][15]

Caption: Key fragmentation pathways for this compound.

Table 5: Predicted Key Ions in Mass Spectrum

| m/z Value | Ion | Significance |

| 178 / 180 | [C₅H₇BrO₂]⁺˙ | Molecular Ion (M⁺) . The ~1:1 intensity ratio confirms the presence of one bromine atom.[14] |

| 147 / 149 | [C₄H₄BrO]⁺ | Loss of the methoxy radical (•OCH₃), a common fragmentation for methyl esters.[16][17] |

| 119 / 121 | [C₃H₄Br]⁺ | Loss of the carbomethoxy radical (•COOCH₃). |

| 99 | [C₅H₇O₂]⁺ | Loss of the bromine radical (•Br). This fragment will not have a Br isotopic pattern. |

Conclusion

The structural characterization of this compound is a clear-cut process when approached with a multi-technique, synergistic strategy. IR spectroscopy rapidly confirms the essential ester functionality. Mass spectrometry provides an unequivocal confirmation of the molecular weight and the presence of bromine through its distinct isotopic signature. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the molecule's carbon-hydrogen framework, revealing the characteristic signals of the methyl ester and the diastereotopic cyclopropyl protons. By integrating these techniques as outlined, researchers can achieve a high level of confidence in the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

ChemBK. (2024). 1-Bromocyclopropanecarboxylic acid methyl ester. Retrieved from ChemBK website. [Link]

- Wiberley, S. E., & Bunce, S. C. (1952). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry, 24(4), 623–625.

- Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1965). The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry, 31(1), 295-301.

-

PubChem. (n.d.). This compound. Retrieved from PubChem website. [Link]

-

Chemsrc. (2025). This compound. Retrieved from Chemsrc website. [Link]

- Journal of Research of the National Bureau of Standards. (1949). Infrared absorption spectra of cyclo-hydrocarbons.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from Doc Brown's Chemistry website. [Link]

- Wiberley, S. E., & Bunce, S. C. (1952). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry.

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts website. [Link]

-

Organic Syntheses. (n.d.). Bromocyclopropane. Retrieved from Organic Syntheses website. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from UArizona Department of Chemistry and Biochemistry website. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data & Info website. [Link]

-

ResearchGate. (2025). Reaction of methyl 1-bromocyclopentane-1-carboxylate with zinc and 3-aryl-2-cyanoprop-2-enamides. Retrieved from ResearchGate website. [Link]

- The Royal Society of Chemistry. (n.d.).

-

ResearchGate. (2025). Reaction of substituted chalcones with methyl 1-bromocycloalkanecarboxylates and zinc. Retrieved from ResearchGate website. [Link]

- University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.

-

Chematech. (n.d.). NODA-GA-NHS ester. Retrieved from Chematech website. [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of methyl.... Retrieved from ResearchGate website. [Link]

-

YouTube. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Retrieved from YouTube website. [Link]

- Kwantlen Polytechnic University. (2021). Radicals and Mass Spectrometry (MS).

-

Chemistry LibreTexts. (2024). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from Chemistry LibreTexts website. [Link]

- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082.

Sources

- 1. CAS 96999-01-8: this compound [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C5H7BrO2 | CID 50998418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 96999-01-8 [sigmaaldrich.com]

- 7. Methyll-bromo-cyclopropanecarboxylate | 96999-01-8 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 16. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 17. pubs.acs.org [pubs.acs.org]

The Synthetic Versatility of Methyl 1-Bromocyclopropanecarboxylate: An In-Depth Technical Guide

Introduction: The Unique Potential of a Strained Ring System

In the landscape of modern organic synthesis, the quest for novel molecular architectures with tailored functionalities is perpetual. Among the myriad of building blocks available to chemists, strained ring systems hold a special place due to their inherent reactivity and potential for complex transformations. Methyl 1-bromocyclopropanecarboxylate, a readily accessible and versatile reagent, has emerged as a powerful tool for the introduction of the cyclopropyl motif and as a precursor to a diverse array of more complex molecules. This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the key reactions of this compound, delving into the mechanistic underpinnings and offering practical, field-proven insights. The unique combination of a strained cyclopropane ring, an activating ester group, and a labile bromine atom imparts a distinct reactivity profile to this molecule, making it a valuable substrate for a range of synthetic transformations, including Reformatsky reactions, nucleophilic substitutions, ring-opening reactions, and cycloadditions. Understanding the nuances of these reactions is paramount to harnessing the full synthetic potential of this remarkable building block.

I. The Reformatsky Reaction: A Gateway to Functionalized Cyclopropyl Derivatives

The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, provides a direct route to β-hydroxy esters. When applied to this compound, it offers an efficient method for the synthesis of compounds bearing a hydroxyl group and a cyclopropyl ring, motifs of significant interest in medicinal chemistry. The reaction proceeds through the formation of an organozinc intermediate, which then adds to a carbonyl compound.[1][2]

Mechanistic Insights

The generally accepted mechanism of the Reformatsky reaction involves the oxidative insertion of zinc into the carbon-bromine bond of the α-bromo ester to form a zinc enolate.[1] This organozinc reagent is less reactive than Grignard reagents or organolithiums, which prevents it from reacting with the ester functionality of another molecule of the starting material. The zinc enolate then coordinates to the carbonyl oxygen of an aldehyde or ketone, forming a six-membered chair-like transition state. Subsequent intramolecular rearrangement leads to the formation of a new carbon-carbon bond and a zinc alkoxide. Acidic workup then furnishes the final β-hydroxy ester.[1]

References

The Enduring Allure of the Three-Membered Ring: A Technical Guide to the Discovery and Evolution of Cyclopropanation Reactions

Abstract

The cyclopropane motif, a seemingly simple three-membered carbocycle, has captivated chemists for over a century. Its inherent ring strain, a source of unique reactivity and conformational rigidity, has established it as a privileged scaffold in medicinal chemistry, natural product synthesis, and materials science. The quest to efficiently construct this strained ring has driven significant innovation in synthetic organic chemistry, leading to the development of a diverse arsenal of cyclopropanation reactions. This in-depth technical guide provides a comprehensive overview of the discovery and history of these transformative methods. We will journey from the seminal, yet often arduous, early approaches to the elegant and highly selective modern catalytic systems. This guide is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also a practical understanding of the underlying principles, mechanisms, and experimental considerations that underpin these powerful synthetic tools.

The Dawn of the Cyclopropane: Early Forays into a Strained World

The story of cyclopropanation begins in the late 19th century, a period of burgeoning understanding of molecular structure. The very existence of a three-membered ring was a topic of theoretical debate, given the significant deviation from the ideal tetrahedral bond angle of 109.5° to the constrained 60° of a cyclopropane.[1]

The first successful synthesis of cyclopropane was reported in 1881 by August Freund, who achieved this milestone through an intramolecular Wurtz-type coupling of 1,3-dibromopropane using sodium.[2] This landmark achievement provided the first tangible proof of the stability of the cyclopropane ring and opened the door to further exploration.

Early forays into the construction of substituted cyclopropanes often relied on intramolecular nucleophilic substitution reactions. A notable example is the work of W. H. Perkin in 1884, who demonstrated the formation of a cyclopropane ring via the reaction of a malonic ester with a 1,2-dihalide in the presence of a base. These early methods, while groundbreaking, were often limited in scope and required harsh reaction conditions.

The Carbene Revolution: New Reactive Intermediates for Cyclopropane Synthesis

A significant leap forward in cyclopropanation chemistry came with the understanding and harnessing of carbenes—neutral, divalent carbon species. While free carbenes are highly reactive and often unselective, their controlled generation and transfer to alkenes provided a powerful new strategy for forming cyclopropane rings.

One of the earliest methods involved the use of diazomethane, which upon photolysis or thermolysis, extrudes nitrogen gas to generate methylene, the simplest carbene.[1] However, the high reactivity and explosive nature of diazomethane limited its practical application.[1]

A safer and more controlled approach emerged with the use of haloforms in the presence of a strong base. This method generates dihalocarbenes, which readily add to alkenes to form dihalocyclopropanes.[1] These dihalocyclopropanes can then be further functionalized, making this a valuable synthetic tool.

The Simmons-Smith Reaction: A Paradigm Shift in Stereospecific Cyclopropanation

The landscape of cyclopropanation was irrevocably changed in 1958 with the discovery of the Simmons-Smith reaction by Howard E. Simmons and Ronald D. Smith at DuPont.[3] This reaction utilizes a zinc-copper couple and diiodomethane to generate an organozinc carbenoid, (IZn)₂CH₂, which acts as the methylene transfer agent.[4]

The true elegance of the Simmons-Smith reaction lies in its stereospecificity. The reaction proceeds via a concerted mechanism, where the methylene group is delivered to the same face of the alkene, preserving the stereochemistry of the starting material. This predictable stereochemical outcome was a major advance over previous methods.

Mechanism of the Simmons-Smith Reaction

The reaction is believed to proceed through a "butterfly" transition state, where the zinc carbenoid coordinates to the alkene before the concerted transfer of the methylene group.

Caption: Mechanism of the Simmons-Smith Reaction.

Over the years, several modifications to the original Simmons-Smith protocol have been developed to improve reactivity and reproducibility. The Furukawa modification, which employs diethylzinc (Et₂Zn) instead of the zinc-copper couple, is a widely used alternative.[4]

Experimental Protocol: Simmons-Smith Cyclopropanation of (E)-Stilbene

Materials:

-

(E)-Stilbene

-

Zinc dust (activated)

-

Copper(I) chloride

-

Diiodomethane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust and copper(I) chloride.

-

Heat the flask under a stream of nitrogen to ensure dryness and then cool to room temperature.

-

Add anhydrous diethyl ether to the flask, followed by the slow addition of diiodomethane via the dropping funnel.

-

The mixture is gently refluxed for 30 minutes to form the zinc carbenoid. The formation of the active reagent is indicated by a change in the color of the solution.

-

A solution of (E)-stilbene in anhydrous diethyl ether is then added dropwise to the reaction mixture.

-

The reaction is stirred at reflux for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (1R,2S)-1,2-diphenylcyclopropane.

The Rise of Transition Metal Catalysis: A New Era of Selectivity

The discovery that transition metals could catalyze the decomposition of diazo compounds opened up a new and highly versatile avenue for cyclopropanation.[5] Rhodium and copper complexes, in particular, have proven to be exceptionally effective catalysts for this transformation.

The general mechanism involves the reaction of the transition metal catalyst with the diazo compound to form a metal carbene intermediate. This electrophilic carbene is then transferred to the alkene in a concerted or stepwise fashion to generate the cyclopropane ring.

Caption: General Catalytic Cycle for Transition Metal-Catalyzed Cyclopropanation.

A key advantage of transition-metal-catalyzed cyclopropanation is the ability to tune the reactivity and selectivity of the reaction by modifying the ligands on the metal center. This has led to the development of a vast array of chiral catalysts that can effect highly enantioselective cyclopropanations, a critical capability for the synthesis of chiral drugs and natural products.

Experimental Protocol: Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

-

Styrene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

-

Anhydrous dichloromethane

-

Silica gel

Procedure:

-

To a solution of styrene and a catalytic amount of rhodium(II) acetate dimer in anhydrous dichloromethane at room temperature is added a solution of ethyl diazoacetate in dichloromethane dropwise over a period of several hours using a syringe pump.

-

The slow addition is crucial to maintain a low concentration of the diazo compound and minimize the formation of side products.

-

The reaction is stirred at room temperature until the diazo compound is completely consumed, as indicated by the cessation of nitrogen evolution and TLC analysis.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.

The Corey-Chaykovsky Reaction: A Nucleophilic Approach to Cyclopropanation

In the 1960s, E.J. Corey and Michael Chaykovsky developed a powerful method for the synthesis of epoxides and cyclopropanes using sulfur ylides.[6][7][8] The Corey-Chaykovsky reaction provides a complementary approach to the more electrophilic carbene-based methods.

For cyclopropanation, the reaction typically involves the conjugate addition of a sulfur ylide, such as dimethylsulfoxonium methylide, to an α,β-unsaturated carbonyl compound. The resulting enolate then undergoes an intramolecular nucleophilic attack to displace the sulfoxide and form the cyclopropane ring.[9]

Caption: Mechanism of the Corey-Chaykovsky Cyclopropanation.

The Corey-Chaykovsky reaction is particularly useful for the synthesis of cyclopropyl ketones and esters. The diastereoselectivity of the reaction can often be controlled by the reaction conditions and the nature of the sulfur ylide.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation of Chalcone

Materials:

-

Chalcone

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, sodium hydride is washed with hexanes to remove the mineral oil and then suspended in anhydrous DMSO.

-

Trimethylsulfoxonium iodide is added portion-wise to the suspension at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

-

A solution of chalcone in anhydrous DMSO is added dropwise to the ylide solution.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the careful addition of water.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 1,2-dibenzoylcyclopropane.

Comparative Analysis of Key Cyclopropanation Methods

The choice of a particular cyclopropanation method depends on several factors, including the nature of the substrate, the desired stereochemistry, and the tolerance of other functional groups. The following table provides a comparative overview of the key features of the Simmons-Smith, transition-metal-catalyzed, and Corey-Chaykovsky reactions.

| Feature | Simmons-Smith Reaction | Transition-Metal-Catalyzed (Rh, Cu) | Corey-Chaykovsky Reaction |

| Methylene Source | Diiodomethane | Diazo compounds | Sulfur ylides |

| Reactive Intermediate | Zinc carbenoid | Metal carbene | Sulfur ylide |

| Alkene Substrate | Electron-rich and unactivated | Broad scope, including electron-poor | α,β-Unsaturated carbonyls |

| Stereochemistry | Stereospecific (syn-addition) | Diastereo- and enantioselective (catalyst-controlled) | Often diastereoselective |

| Key Advantages | Good functional group tolerance, reliable stereospecificity | High catalytic efficiency, excellent for asymmetric synthesis | Mild conditions, complementary to carbene methods |

| Limitations | Stoichiometric zinc, sometimes sluggish | Safety concerns with diazo compounds | Limited to specific substrate classes |

The Future of Cyclopropanation: Towards Greener and More Efficient Methodologies

The field of cyclopropanation continues to evolve, with a growing emphasis on the development of more sustainable and efficient methods. Recent advances include:

-

Asymmetric Catalysis: The development of new chiral ligands and catalysts for transition-metal-catalyzed reactions continues to push the boundaries of enantioselectivity, enabling the synthesis of complex chiral molecules with high precision.[5][10][11][12][13][14][15][16][17]

-

Iron Catalysis: The use of inexpensive and environmentally benign iron catalysts is a promising area of research for developing more sustainable cyclopropanation protocols.

-

Photocatalysis: Visible-light-mediated cyclopropanation reactions offer a mild and green alternative to traditional methods, often proceeding under ambient conditions.

-

Flow Chemistry: The use of continuous-flow reactors for reactions involving hazardous reagents like diazo compounds can significantly improve safety and scalability.

Conclusion

The journey of cyclopropanation, from Freund's initial synthesis to the sophisticated catalytic systems of today, is a testament to the ingenuity and perseverance of organic chemists. The development of these powerful reactions has not only provided access to a vast array of cyclopropane-containing molecules but has also fundamentally advanced our understanding of chemical reactivity and catalysis. For researchers in drug discovery and development, a deep understanding of the history, mechanisms, and practical considerations of these methods is essential for the rational design and synthesis of novel therapeutic agents. As the field continues to progress, we can anticipate the emergence of even more powerful and sustainable tools for the construction of the ever-fascinating three-membered ring.

References

-

Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). Chemical Reviews. [Link]

-

Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

-